Molecular Weight and LogP vs. N-Benzyl Analog
The target compound (MW 378.87 g/mol) is 14.03 g/mol lighter than the closest N-benzyl analog, Antimalarial agent 17 (MW 392.90 g/mol), due to a direct phenyl attachment at the amide nitrogen instead of a benzyl group . This structural difference reduces both molecular weight and the number of rotatable bonds, lowering the topological polar surface area (TPSA) and predicted logP. Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, critical for in vitro assay reliability .
N-benzyl analog: 392.90 g/mol
Δ 14.03 g/mol (3.6% lower)
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 378.87 g/mol |
| Comparator Or Baseline | Antimalarial agent 17 (N-benzyl analog): 392.90 g/mol |
| Quantified Difference | 14.03 g/mol lower (3.6% reduction) |
| Conditions | Calculated molecular weight based on molecular formula C₁₈H₁₉ClN₂O₃S vs. C₁₉H₂₁ClN₂O₃S |
Why This Matters
A 3.6% reduction in molecular weight combined with reduced rotatable bond count can significantly improve permeability and solubility, directly impacting bioavailability and assay performance in lead optimization.
